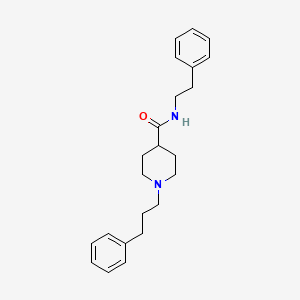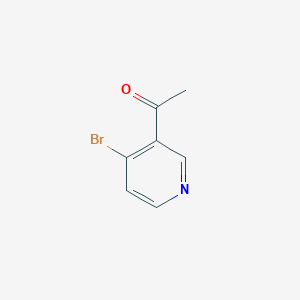![molecular formula C17H17ClN2O3S B12451051 2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide is an organic compound that features a chlorophenyl group and a dimethoxyphenyl group linked through a carbamothioyl bridge to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide typically involves the reaction of 2,5-dimethoxyaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with thioacetic acid to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile
- 3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate
Uniqueness
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a dimethoxyphenyl group linked through a carbamothioyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H17ClN2O3S |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-22-13-7-8-15(23-2)14(10-13)19-17(24)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H2,19,20,21,24) |
Clave InChI |
LIWMXVYPAPMKNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


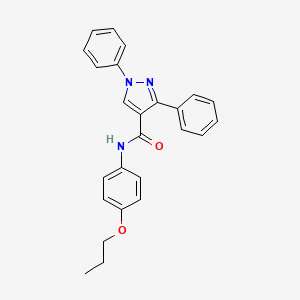
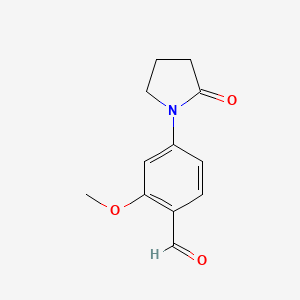
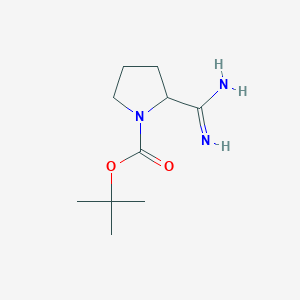
![4-(4-chlorophenyl)-6-fluoro-3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2-ol](/img/structure/B12450986.png)
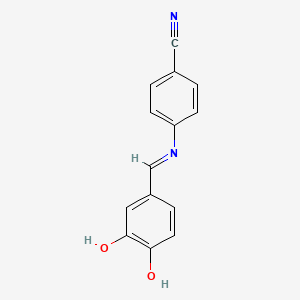
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451014.png)
![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)
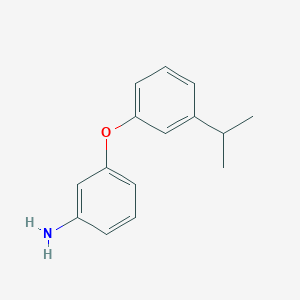
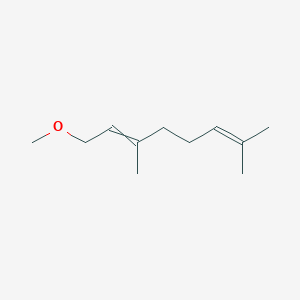
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
